ML162-yne

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

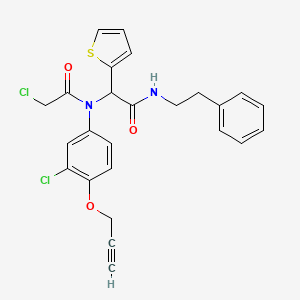

C25H22Cl2N2O3S |

|---|---|

分子量 |

501.4 g/mol |

IUPAC名 |

2-(3-chloro-N-(2-chloroacetyl)-4-prop-2-ynoxyanilino)-N-(2-phenylethyl)-2-thiophen-2-ylacetamide |

InChI |

InChI=1S/C25H22Cl2N2O3S/c1-2-14-32-21-11-10-19(16-20(21)27)29(23(30)17-26)24(22-9-6-15-33-22)25(31)28-13-12-18-7-4-3-5-8-18/h1,3-11,15-16,24H,12-14,17H2,(H,28,31) |

InChIキー |

AFUOBFISLHQJJJ-UHFFFAOYSA-N |

正規SMILES |

C#CCOC1=C(C=C(C=C1)N(C(C2=CC=CS2)C(=O)NCCC3=CC=CC=C3)C(=O)CCl)Cl |

製品の起源 |

United States |

Foundational & Exploratory

ML162-yne: A Technical Guide to its Mechanism of Action in Inducing Ferroptosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ML162-yne is a potent inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. Initially characterized as a specific, covalent inhibitor of Glutathione Peroxidase 4 (GPX4), recent evidence has introduced a compelling alternative mechanism involving the inhibition of Thioredoxin Reductase 1 (TXNRD1). This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, presenting evidence for both proposed targets. It details key experimental protocols to investigate its activity and summarizes relevant quantitative data to support further research and development.

The Evolving Mechanism of Action of this compound

This compound is a derivative of the ferroptosis-inducing compound ML162, featuring a terminal alkyne group for use in click chemistry applications, such as target identification and visualization. For years, ML162 was widely regarded as a canonical inhibitor of GPX4, a key enzyme that detoxifies lipid hydroperoxides, thereby protecting cells from ferroptosis. However, a landmark 2023 study by Cheff et al. has challenged this model, suggesting that ML162 and the related compound RSL3 do not directly inhibit GPX4 but rather exert their ferroptotic effects through the inhibition of TXNRD1, another crucial selenoenzyme in cellular redox control.[1][2][3]

The GPX4 Inhibition Hypothesis

The central role of GPX4 in preventing ferroptosis is well-established. By reducing lipid hydroperoxides to non-toxic lipid alcohols, GPX4 is a critical guardian against the iron-catalyzed lipid peroxidation that defines this cell death pathway. The initial classification of ML162 as a direct GPX4 inhibitor was supported by its ability to induce hallmark features of ferroptosis, such as the accumulation of lipid reactive oxygen species (ROS), which could be rescued by the radical-trapping antioxidant ferrostatin-1.

The TXNRD1 Inhibition Hypothesis: A Paradigm Shift?

The study by Cheff et al. presented compelling evidence that ML162 does not directly inhibit the enzymatic activity of recombinant GPX4.[1][3] Instead, their research demonstrated that ML162 is an efficient inhibitor of TXNRD1.[1][2][3] TXNRD1 is a key component of the thioredoxin system, which works in parallel with the glutathione system to maintain cellular redox homeostasis. Inhibition of TXNRD1 can lead to a buildup of oxidative stress, which could indirectly precipitate the lipid peroxidation characteristic of ferroptosis. This finding necessitates a re-evaluation of data from studies that have used ML162 as a specific GPX4 inhibitor.

Quantitative Data Summary

The following table summarizes key quantitative data related to the activity of ML162 and related compounds. It is important to interpret this data in the context of the evolving understanding of ML162's primary target.

| Compound | Target(s) | Assay Type | Cell Line/System | IC50 | Reference(s) |

| ML162 | GPX4 (disputed), TXNRD1 | Cell Viability | HRAS G12V-expressing BJ fibroblasts | 25 nM | [2] |

| ML162 | GPX4 (disputed), TXNRD1 | Cell Viability | Wild-type BJ fibroblasts | 578 nM | [2] |

| ML162 | GPX4 (disputed), TXNRD1 | Cell Viability | HT-1080 | 0.06 µM | [2] |

| ML162 | GPX4 (disputed), TXNRD1 | Cell Viability | HCT-116 | Not specified | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Affinity Pull-Down Assay for Target Identification

This protocol is designed to identify the binding partners of this compound using its alkyne handle for click chemistry-based affinity purification.

Materials:

-

This compound

-

Azide-biotin conjugate

-

Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate)

-

Ligand (e.g., TBTA)

-

Streptavidin-coated magnetic beads

-

Cell lysate

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffers

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.

-

Incubation with this compound: Incubate the cell lysate with this compound at a predetermined concentration and time.

-

Click Chemistry Reaction: Add the azide-biotin conjugate, copper(I) catalyst, and ligand to the lysate and incubate to allow the cycloaddition reaction to occur.

-

Capture with Streptavidin Beads: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated protein complexes.

-

Washing: Wash the beads extensively to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and identify potential binding partners by mass spectrometry.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify the direct binding of a compound to its target in a cellular context.[4][5][6][7]

Materials:

-

This compound

-

Intact cells or cell lysate

-

PBS or appropriate buffer

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Antibodies against putative targets (e.g., GPX4, TXNRD1)

Procedure:

-

Treatment: Treat intact cells or cell lysate with this compound or a vehicle control.

-

Heating: Aliquot the treated samples and heat them to a range of temperatures in a thermal cycler for a defined period (e.g., 3 minutes).

-

Lysis (for intact cells): Lyse the cells after heating.

-

Centrifugation: Centrifuge the samples to pellet aggregated proteins.

-

Analysis: Analyze the soluble fraction by SDS-PAGE and Western blotting using antibodies against the target protein(s). A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Lipid Peroxidation Assay using C11-BODIPY 581/591

This assay measures the accumulation of lipid hydroperoxides, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.[1][8][9][10][11]

Materials:

-

C11-BODIPY 581/591 fluorescent probe

-

Cells of interest

-

This compound

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Staining: In the final 30-60 minutes of treatment, add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-5 µM.

-

Washing: Wash the cells with PBS to remove excess probe.

-

Analysis:

-

Microscopy: Image the cells using appropriate filter sets to detect both the reduced (red fluorescence) and oxidized (green fluorescence) forms of the probe.

-

Flow Cytometry: Harvest the cells and analyze them on a flow cytometer, detecting both red and green fluorescence.

-

-

Quantification: The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and a general experimental workflow for investigating the mechanism of action of this compound.

Caption: Proposed signaling pathways of this compound-induced ferroptosis.

Caption: General experimental workflow for elucidating the mechanism of action of this compound.

Conclusion

This compound remains a valuable chemical probe for inducing and studying ferroptosis. However, the recent findings implicating TXNRD1 as a primary target necessitate a careful and critical approach to its use in research. Future studies should aim to dissect the relative contributions of GPX4 and TXNRD1 inhibition to the ferroptotic phenotype induced by this compound. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the complex mechanism of action of this potent small molecule.

References

- 1. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]

- 2. benchchem.com [benchchem.com]

- 3. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal Shift Assay in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 9. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]

- 10. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]

- 11. abpbio.com [abpbio.com]

ML162-yne: A Technical Guide to a Chemical Probe for Ferroptosis Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in various physiological and pathological conditions, including cancer and neurodegenerative diseases. Small molecule probes are indispensable tools for dissecting the complex molecular mechanisms of ferroptosis and for the development of novel therapeutics. ML162 was initially identified as a potent inducer of ferroptosis, purportedly through the direct inhibition of Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid hydroperoxides. However, recent evidence has compellingly shifted the primary target of ML162 to Thioredoxin Reductase 1 (TXNRD1), a central enzyme in the thioredoxin antioxidant system.[1][2][3] This revised understanding has significant implications for the interpretation of data from studies using ML162 and highlights the importance of precise chemical probes.

This technical guide focuses on ML162-yne, an alkyne-modified derivative of ML162, which serves as a chemical probe for identifying the cellular targets of ML162 through click chemistry-based proteomics.[4] We provide a comprehensive overview of ML162 and this compound, including quantitative data on their biological activity, detailed experimental protocols for their use, and visualizations of the relevant signaling pathways. This guide aims to equip researchers with the necessary information to effectively utilize this compound as a tool in their ferroptosis research and to navigate the evolving landscape of ferroptosis inducers.

ML162 and this compound: From GPX4 Inhibitor to TXNRD1 Probe

Initially, ML162 was classified as a class II ferroptosis inducer that covalently inhibits GPX4.[5] However, a 2023 study demonstrated that ML162 does not directly inhibit recombinant GPX4 but is a potent inhibitor of TXNRD1.[2][3] This finding necessitates a re-evaluation of previous studies that assumed GPX4 as the sole target of ML162.

This compound is an analog of ML162 that incorporates a terminal alkyne group. This modification allows for the covalent labeling of cellular targets. Following cell or lysate treatment, the alkyne tag can be "clicked" to a reporter molecule, such as biotin or a fluorophore, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[6] This enables the enrichment and identification of target proteins through techniques like pull-down assays followed by mass spectrometry.[4] Interestingly, studies using this compound have shown that it can pull down GPX4 from cells, suggesting that while TXNRD1 is a primary target, the interaction with GPX4 in a cellular context is still a subject of investigation.[4]

Quantitative Data

The following tables summarize the available quantitative data for ML162.

| Compound | Target | Assay Type | Cell Line | IC50 / Effective Concentration | Reference |

| ML162 | HRAS G12V-expressing BJ fibroblasts | Cell Viability | - | 25 nM | [7] |

| ML162 | Wild-type BJ fibroblasts | Cell Viability | - | 578 nM | [7] |

| ML162 | A549 | Cell Viability | - | ~0.5 µM | [2] |

| ML162 | H1975 | Cell Viability | - | Not specified, but more susceptible than A549 | [2] |

| ML162 | TXNRD1 | Enzymatic Activity | - | Inhibition observed at concentrations ≥ 0.5 µM | [2] |

Table 1: Cellular and Enzymatic Activity of ML162.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of ML162 and a general workflow for using this compound as a chemical probe.

Caption: Proposed signaling pathway of ML162-induced ferroptosis via TXNRD1 inhibition.

Caption: Experimental workflow for target identification using this compound.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in ferroptosis research. Optimization may be required for specific cell lines and experimental conditions.

Synthesis of this compound

A detailed, publicly available protocol for the synthesis of this compound is not readily found in the literature. However, based on the structure of ML162 and general methods for synthesizing alkyne-tagged probes, a plausible synthetic route would involve the modification of the parent ML162 molecule. This would likely involve a reaction to couple a propargyl group (a common alkyne tag) to a suitable position on the ML162 scaffold, for example, by modifying one of the aromatic rings or the cyclohexyl moiety. The synthesis would require expertise in organic chemistry and appropriate analytical techniques (e.g., NMR, mass spectrometry) for characterization and purification.

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate the cancer cell line of interest (e.g., A549, HT-1080) in appropriate cell culture plates or flasks and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10 mM).

-

Cell Treatment: Dilute the this compound stock solution in fresh cell culture medium to the desired final concentration (e.g., 1-10 µM). Remove the old medium from the cells and replace it with the medium containing this compound.

-

Incubation: Incubate the cells with this compound for a specific duration (e.g., 1-4 hours) to allow for cellular uptake and target engagement.

-

Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove excess probe. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

Click Chemistry Reaction

-

Reagent Preparation: Prepare fresh stock solutions of the click chemistry reagents:

-

Biotin-azide (e.g., 10 mM in DMSO)

-

Copper(II) sulfate (CuSO4) (e.g., 50 mM in water)

-

A copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (e.g., 50 mM in DMSO/t-butanol)

-

A reducing agent, such as sodium ascorbate (e.g., 100 mM in water, freshly prepared)

-

-

Reaction Setup: In a microcentrifuge tube, combine the cell lysate (containing a specific amount of protein, e.g., 1 mg) with the click chemistry reagents. A typical reaction mixture might include:

-

Cell lysate

-

Biotin-azide (final concentration, e.g., 100 µM)

-

THPTA or TBTA (final concentration, e.g., 1 mM)

-

CuSO4 (final concentration, e.g., 1 mM)

-

Sodium ascorbate (final concentration, e.g., 1 mM)

-

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle rotation to allow the click reaction to proceed.

Pull-Down Assay and Proteomic Analysis

-

Bead Preparation: Resuspend streptavidin-coated magnetic beads in a suitable buffer (e.g., PBS) and wash them several times to remove any preservatives.

-

Binding of Biotinylated Proteins: Add the click chemistry reaction mixture to the washed streptavidin beads and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of buffers of increasing stringency (e.g., PBS with low concentrations of detergent) to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer or by using a competitive elution buffer containing a high concentration of biotin.

-

SDS-PAGE and In-Gel Digestion: Separate the eluted proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Visualize the protein bands using a suitable stain (e.g., Coomassie Brilliant Blue). Excise the entire lane or specific bands of interest from the gel. Perform in-gel digestion of the proteins using a protease such as trypsin.

-

Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use a proteomics software suite to search the acquired MS/MS spectra against a protein database to identify the proteins that were pulled down by this compound.

Conclusion and Future Perspectives

This compound is a valuable chemical probe for investigating the mechanism of action of ML162 and for identifying its cellular targets. The recent discovery of TXNRD1 as a primary target of ML162 has profound implications for the field of ferroptosis research. Future studies using this compound will be crucial for further elucidating the complex interplay between ML162, TXNRD1, and the ferroptosis pathway. The detailed protocols and data presented in this guide provide a solid foundation for researchers to employ this compound in their efforts to unravel the intricacies of ferroptosis and to develop novel therapeutic strategies targeting this unique form of cell death. The continued development and application of such chemical probes will undoubtedly accelerate our understanding of ferroptosis and its role in human health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Proteomic Sample Preparation Guidelines for Biological Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 6. Pull-down assays [sigmaaldrich.com]

- 7. m.youtube.com [m.youtube.com]

The Evolving Narrative of ML162: From a Presumed GPX4 Inhibitor to a Thioredoxin Reductase 1 Modulator

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Initially identified as a potent inducer of ferroptosis, the small molecule ML162 was long considered a direct inhibitor of Glutathione Peroxidase 4 (GPX4), a key regulator of this iron-dependent form of programmed cell death.[1][2] This understanding positioned ML162 as a valuable tool for studying the mechanisms of ferroptosis and as a potential starting point for novel anticancer therapeutics.[3][4] However, recent compelling evidence has prompted a significant re-evaluation of ML162's primary mechanism of action, suggesting that it does not directly inhibit GPX4 but rather exerts its effects through the inhibition of another crucial antioxidant enzyme, Thioredoxin Reductase 1 (TXNRD1).[1][5][6] This guide provides an in-depth technical overview of the discovery, synthesis, and evolving biological understanding of ML162, presenting key data and experimental protocols for the scientific community. While the user's query specified "ML162-yne," a comprehensive literature search did not yield specific information on an alkyne-functionalized analog of ML162. Therefore, this guide will focus on the parent compound, ML162, which is extensively characterized.

Discovery and Re-evaluation of Target

However, a 2023 study by Cheff et al. challenged this long-held belief, presenting data that indicated ML162 does not directly inhibit purified GPX4.[1] Instead, their research revealed that ML162 is an efficient inhibitor of TXNRD1, a key enzyme in the thioredoxin system that runs parallel to the glutathione system in maintaining cellular redox homeostasis.[1][5][6] Inhibition of TXNRD1 can lead to a buildup of oxidative stress, which could account for the ferroptosis-like cell death observed upon ML162 treatment.[1] This paradigm shift in understanding the molecular target of ML162 has significant implications for the interpretation of previous studies and the future design of related chemical probes and therapeutics.

Synthesis of ML162

The synthesis of ML162, chemically named 2-chloro-N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(phenethylamino)-1-(thiophen-2-yl)ethyl]acetamide, has been described as a racemic mixture.[1] The separation of the pure enantiomers can be achieved through chiral supercritical fluid chromatography (SFC).[1]

Quantitative Data

The inhibitory activity of ML162 against its revised target, TXNRD1, has been quantified. The following table summarizes the available data.

| Compound | Target | Assay Type | IC50 | Cell Line | Reference |

| ML162 | TXNRD1 | Enzymatic Assay | 19.5 µM | - | [5] |

| RSL3 | TXNRD1 | Enzymatic Assay | 7.9 µM | - | [5] |

Note: The cytotoxicity observed in various cancer cell lines is likely a downstream consequence of TXNRD1 inhibition, which can lead to an increase in oxidative stress and cell death that may mimic ferroptosis.[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are protocols for assays commonly used to characterize the activity of ML162.

TXNRD1 Activity Assay (in vitro)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified TXNRD1.

Materials:

-

Recombinant human TXNRD1

-

ML162 or other test compounds

-

TES buffer (50 mM Tris-HCl, 2 mM EDTA, pH 7.5, 150 mM NaCl)

-

Bovine Serum Albumin (BSA)

-

Glutathione Reductase (GR)

-

Glutathione (GSH)

-

NADPH

-

Cumene hydroperoxide

-

Microplate reader

Protocol:

-

Prepare a solution of 200 nM TXNRD1 in TES buffer with BSA.

-

In a 96-well plate, incubate 198 µL of the TXNRD1 solution with 2 µL of the test compound (or DMSO as a control) at room temperature for 30 minutes.

-

Prepare a master mix containing 100 nM GR, 1 mM GSH, and 0.5 mM NADPH in TES buffer.

-

Add 40 µL of the master mix to each well.

-

Initiate the reaction by adding 10 µL of Cumene hydroperoxide (0.5 mM in 50% EtOH).

-

Immediately measure the absorbance at 340 nm every 20 seconds for 30 minutes using a microplate reader. The rate of NADPH consumption is indicative of TXNRD1 activity.[2]

Cellular TXNRD1 Activity Assay

This assay utilizes a specific probe to measure TXNRD1 activity within living cells.

Materials:

-

A549 human lung cancer cells (or other suitable cell line)

-

Cell culture medium supplemented with 100 nM sodium selenite

-

RX1 probe (a specific reporter for TXNRD1 activity)

-

ML162 or other test compounds

-

Fluorescence microscope or plate reader

Protocol:

-

Culture A549 cells in medium supplemented with sodium selenite for optimal selenoprotein expression.

-

Treat the cells with varying concentrations of ML162 or control compounds for a specified duration (e.g., 4, 12, or 24 hours).

-

Add the RX1 probe to the cells according to the manufacturer's instructions.

-

Measure the fluorescence signal using a fluorescence microscope or plate reader. A decrease in the RX1 signal indicates inhibition of cellular TXNRD1 activity.[5]

Cell Viability Assay

This assay determines the cytotoxic effects of a compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

ML162 or other test compounds

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

-

Luminometer

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add the CellTiter-Glo® reagent to each well and mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.

Mandatory Visualizations

To visually represent the mechanisms and experimental workflows discussed, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of ML162-induced ferroptosis via TXNRD1 inhibition.

Caption: Workflow for assessing cellular TXNRD1 activity using a fluorescent probe.

Conclusion

The story of ML162 serves as a compelling case study in the dynamic nature of pharmacological research. While initially lauded as a direct GPX4 inhibitor, subsequent rigorous investigation has redefined its primary target as TXNRD1.[1][5][6] This updated understanding does not diminish the value of ML162 as a chemical probe but rather refines its application and the interpretation of data generated using it. For researchers in the fields of cell death, cancer biology, and drug discovery, a thorough appreciation of ML162's true mechanism of action is paramount for designing well-controlled experiments and for the rational design of next-generation therapeutics targeting cellular redox pathways. The development of derivatives from the ML162 scaffold continues to be an active area of research, with the goal of creating more potent and selective agents for cancer therapy.[4][5][7]

References

- 1. Crystal structures of the selenoprotein glutathione peroxidase 4 in its apo form and in complex with the covalently bound inhibitor ML162 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of ML162-based glutathione peroxidase 4 (GPX4) degraders with hydrophobic tags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improved synthesis and application of an alkyne-functionalized isoprenoid analogue to study the prenylomes of motor neurons, astrocytes and their stem cell progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ML162 derivatives incorporating a naphthoquinone unit as ferroptosis/apoptosis inducers: Design, synthesis, anti-cancer activity, and drug-resistance reversal evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Novel Potent Covalent Glutathione Peroxidase 4 Inhibitors as Highly Selective Ferroptosis Inducers for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Role of ML162-yne in Lipid Peroxidation Research: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ML162-yne is a potent, cell-permeable small molecule that has become an important tool for studying the intricate processes of lipid peroxidation and a specific form of regulated cell death known as ferroptosis. As a "click chemistry" probe, this compound features a terminal alkyne group, allowing for the covalent attachment of reporter tags (e.g., biotin, fluorophores) via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This property enables its use in a variety of applications, including affinity-based protein profiling and visualization of target engagement.

Historically, ML162 and its structural analog RSL3 were classified as direct, covalent inhibitors of Glutathione Peroxidase 4 (GPX4). GPX4 is a crucial selenoenzyme that reduces lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from the damaging effects of lipid peroxidation and inhibiting ferroptosis. Consequently, this compound has been widely used to induce ferroptosis and to probe the function of the GPX4 pathway.

However, recent compelling evidence has challenged this paradigm. A 2023 study by Cheff et al. demonstrated that ML162 and RSL3 do not directly inhibit purified GPX4 in vitro.[1][2] Instead, these compounds were found to be efficient inhibitors of another key selenoenzyme, Thioredoxin Reductase 1 (TXNRD1).[1][2] TXNRD1 is a central component of the thioredoxin system, which runs parallel to the glutathione system in maintaining cellular redox homeostasis. Inhibition of TXNRD1 can lead to a buildup of oxidative stress, which could indirectly induce a ferroptosis-like cell death. This paradigm shift necessitates a re-evaluation of data from studies that have used ML162 and RSL3 as specific GPX4 inhibitors and highlights the importance of considering off-target effects in experimental design and data interpretation.

This technical guide provides an in-depth overview of the role of this compound in studying lipid peroxidation, with a focus on its evolving mechanism of action, detailed experimental protocols, and quantitative data.

Data Presentation

Quantitative Analysis of ML162 and RSL3 Activity

The following tables summarize key quantitative data related to the activity of ML162 and its analog RSL3. It is important to note the evolving understanding of their primary targets when interpreting this data.

| Compound | Target (Historical) | Target (Recent Evidence) | Cell Line | IC50 | Reference |

| ML162 | GPX4 | TXNRD1 | HRAS G12V-expressing BJ fibroblasts | 25 nM | |

| ML162 | GPX4 | TXNRD1 | Wild-type BJ fibroblasts | 578 nM | |

| RSL3 | GPX4 | TXNRD1 | A549 | ~0.5 µM | [3] |

| RSL3 | GPX4 | TXNRD1 | H1975 | 150 nM | [3] |

Table 1: Comparative IC50 values of ML162 and RSL3 in various cell lines.

| Enzyme | Compound | ΔTagg (°C) | Concentration | Reference |

| TXNRD1 | RSL3 | +2.0 | 100 µM | [3] |

| TXNRD1 | ML162 | +2.3 | 100 µM | [3] |

| GPX4 | RSL3 | +0.1 | 100 µM | [3] |

| GPX4 | ML162 | 0.0 | 100 µM | [3] |

Table 2: Cellular Thermal Shift Assay (CETSA) data showing the change in aggregation temperature (ΔTagg) of TXNRD1 and GPX4 upon treatment with RSL3 and ML162. A significant positive shift indicates target engagement.

Signaling and Experimental Workflow Visualizations

Signaling Pathways

Experimental Workflow

Experimental Protocols

Affinity Pull-Down of this compound Targets

This protocol describes the enrichment of proteins that covalently bind to this compound, followed by identification via mass spectrometry.

Materials:

-

This compound

-

Cultured cells of interest

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Click chemistry reagents: Biotin-azide, copper(II) sulfate (CuSO4), tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), sodium ascorbate

-

Streptavidin-conjugated magnetic beads

-

Wash buffers (e.g., PBS with varying concentrations of SDS)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Equipment for sonication, centrifugation, and Western blotting

-

Mass spectrometer

Methodology:

-

Cell Treatment:

-

Plate cells and grow to 70-80% confluency.

-

Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or DMSO as a vehicle control for a specified time (e.g., 1-4 hours).

-

-

Cell Lysis:

-

Wash cells with cold PBS.

-

Lyse cells in lysis buffer on ice.

-

Clarify the lysate by centrifugation.

-

-

Click Chemistry Reaction:

-

To the clarified lysate, add the click chemistry reagents in the following order: biotin-azide, CuSO4, THPTA, and freshly prepared sodium ascorbate.

-

Incubate the reaction for 1 hour at room temperature with gentle rotation.

-

-

Affinity Purification:

-

Add streptavidin-conjugated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture biotinylated proteins.

-

Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluate by SDS-PAGE and Western blotting to confirm the pull-down of known or suspected targets.

-

For proteomic identification, perform in-gel or on-bead digestion of the eluted proteins with trypsin, followed by LC-MS/MS analysis.

-

Detection of Lipid Peroxidation using C11-BODIPY 581/591

This protocol details the use of the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation in live cells.[1][4][5]

Materials:

-

C11-BODIPY 581/591 (stocked in DMSO)

-

Cultured cells of interest

-

ML162 or other treatment compounds

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium

-

Fluorescence microscope or flow cytometer

Methodology:

-

Cell Seeding:

-

Seed cells on glass-bottom dishes (for microscopy) or in multi-well plates (for flow cytometry) and allow them to adhere overnight.

-

-

Probe Loading:

-

Incubate cells with 1-2 µM of C11-BODIPY 581/591 in cell culture media for 30 minutes at 37°C.[5]

-

-

Washing and Treatment:

-

Wash the cells twice with pre-warmed HBSS.

-

Add the desired treatments (e.g., ML162, RSL3, or vehicle control) in HBSS and incubate for the desired time.

-

-

Imaging and Analysis:

-

Microscopy: Image the cells using appropriate filter sets for the reduced (red fluorescence, Ex/Em ~581/591 nm) and oxidized (green fluorescence, Ex/Em ~488/510 nm) forms of the probe.[5]

-

Flow Cytometry: Harvest the cells, and analyze the fluorescence in the green and red channels.

-

Quantify lipid peroxidation by calculating the ratio of the green to red fluorescence intensity. An increase in this ratio indicates an increase in lipid peroxidation.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular context.[6][3]

Materials:

-

Cultured cells of interest

-

ML162 or other treatment compounds

-

PBS with protease inhibitors

-

Equipment for cell lysis (e.g., freeze-thaw cycles, sonication)

-

Thermal cycler or heating blocks

-

Centrifuge

-

Equipment for Western blotting

Methodology:

-

Cell Treatment:

-

Treat cultured cells with ML162 or a vehicle control for a specified time (e.g., 1 hour) at 37°C.

-

-

Heat Challenge:

-

Aliquot the cell suspension into PCR tubes for each temperature point.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step.[6]

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or another appropriate method.

-

Separate the soluble fraction (containing non-aggregated proteins) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

-

Analysis:

-

Collect the supernatant (soluble fraction) and analyze the protein concentration.

-

Perform Western blotting on the soluble fractions to detect the target protein (e.g., TXNRD1 or GPX4).

-

Quantify the band intensities at each temperature for both the treated and control samples.

-

Plot the relative amount of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

-

Conclusion

This compound remains a valuable chemical probe for investigating lipid peroxidation and ferroptosis. However, the recent discovery of TXNRD1 as a primary target of ML162 necessitates a critical re-evaluation of its use as a specific GPX4 inhibitor. Researchers and drug development professionals should be mindful of the potential off-target effects of ML162 and its analogs and employ orthogonal approaches to validate their findings. The experimental protocols detailed in this guide provide a framework for rigorously investigating the effects of this compound on cellular redox biology and lipid peroxidation, paving the way for a more nuanced understanding of these critical processes in health and disease. The continued exploration of the targets of this compound through proteomic approaches will be essential to fully elucidate its mechanism of action and its utility as a chemical tool.

References

- 1. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]

- 6. benchchem.com [benchchem.com]

ML162-yne: A Technical Guide to its Interaction with Selenoproteins and Induction of Ferroptosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ML162, initially identified as a potent inducer of ferroptosis through the inhibition of glutathione peroxidase 4 (GPX4), has been the subject of a paradigm shift in our understanding of its mechanism of action. This technical guide synthesizes the latest research, with a particular focus on the seminal findings that reclassify ML162 as a direct and potent inhibitor of the selenoprotein thioredoxin reductase 1 (TXNRD1). This guide provides an in-depth analysis of the interaction between ML162 and selenoproteins, detailing the experimental evidence, quantitative data, and the downstream signaling cascades that lead to a ferroptosis-like cell death. The alkyne-modified analog, ML162-yne, is also discussed as a critical tool for target identification and validation studies. This document is intended to be a comprehensive resource for researchers in the fields of cell death, cancer biology, and drug development, providing the necessary technical details to design and interpret experiments involving ML162.

The Evolving Target Landscape of ML162: From GPX4 to TXNRD1

For years, the induction of ferroptosis by ML162 was attributed to its direct covalent inhibition of the selenoprotein GPX4, a key enzyme responsible for detoxifying lipid peroxides.[1] However, recent compelling evidence has demonstrated that ML162 does not directly inhibit purified GPX4.[2][3] Instead, rigorous biochemical and cellular assays have identified thioredoxin reductase 1 (TXNRD1), another critical selenoprotein enzyme in cellular redox control, as a primary and direct target of ML162.[3][4]

This re-evaluation of ML162's primary target has significant implications for its use as a chemical probe and for the interpretation of past studies. While the ultimate outcome of ML162 treatment is indeed an iron-dependent, oxidative cell death characteristic of ferroptosis, the initiating event is the inhibition of the thioredoxin system, rather than the glutathione system.

Quantitative Analysis of ML162's Inhibitory Activity

The potency of ML162 against its newly identified target, TXNRD1, has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data available in the literature.

| Compound | Target Enzyme | Assay Type | IC50 Value (μM) | Reference |

| ML162 | TXNRD1 | In vitro enzyme activity | 19.5 | [4] |

| RSL3 | TXNRD1 | In vitro enzyme activity | 7.9 | [4] |

| Auranofin | TXNRD1 | In vitro enzyme activity | ~19.0 | [4] |

Table 1: In Vitro Inhibitory Activity of ML162 and Related Compounds against TXNRD1. This table presents the half-maximal inhibitory concentration (IC50) values of ML162 and other known ferroptosis inducers or TXNRD1 inhibitors against purified TXNRD1 enzyme.

| Cell Line | Compound | Assay Type | Endpoint | IC50 Value | Reference |

| HRAS G12V-expressing BJ fibroblasts | ML162 | Cell Viability | 48h incubation | 25 nM | [5] |

| Wild-type BJ fibroblasts | ML162 | Cell Viability | 48h incubation | 578 nM | [5] |

| HT-1080 | ML162 | Cell Viability | Not specified | 0.06 μM | [6] |

| H1975 (non-small cell lung cancer) | RSL3 | Cytotoxicity | Not specified | 150 nM | [4] |

Table 2: Cellular Potency of ML162 and RSL3. This table summarizes the cytotoxic effects of ML162 and the related compound RSL3 in various cancer cell lines, highlighting the nanomolar potency in specific contexts.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of ML162 with selenoproteins.

Thioredoxin Reductase 1 (TXNRD1) Activity Assay

This protocol is adapted from the methods described by Cheff et al. (2023) and is designed to measure the inhibitory effect of ML162 on the enzymatic activity of purified TXNRD1.[4][7]

Materials:

-

Purified recombinant human TXNRD1

-

ML162 (or other test compounds) dissolved in DMSO

-

NADPH

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Assay Buffer: 50 mM Tris-HCl, 2 mM EDTA, pH 7.5

-

96-well microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare a stock solution of ML162 in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations.

-

In a 96-well plate, add 198 µL of a solution containing TXNRD1 in assay buffer to each well.

-

Add 2 µL of the ML162 dilutions or DMSO (vehicle control) to the respective wells.

-

Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

-

Prepare a master mix containing NADPH and DTNB in assay buffer.

-

Initiate the reaction by adding 50 µL of the master mix to each well. Final concentrations should be optimized, but a starting point is 0.4 mM NADPH and 1 mM DTNB.

-

Immediately begin monitoring the increase in absorbance at 412 nm every 20-30 seconds for at least 10 minutes. The rate of TNB formation, which absorbs at 412 nm, is proportional to TXNRD1 activity.

-

Calculate the initial reaction rates (V₀) for each concentration of ML162.

-

Normalize the rates to the DMSO control and plot the percent inhibition against the logarithm of the ML162 concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature. This protocol is based on the methodology used to demonstrate the direct binding of ML162 to TXNRD1 in cells.[4][7][8]

Materials:

-

A549 human lung cancer cells (or other relevant cell line)

-

ML162

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Thermal cycler or heating block

-

Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against TXNRD1 and a loading control like GAPDH)

Procedure:

-

Culture A549 cells to ~80% confluency.

-

Treat the cells with the desired concentration of ML162 or DMSO for a specified time (e.g., 4 hours).

-

Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Determine the protein concentration of each sample.

-

Analyze equal amounts of protein from each sample by Western blotting using an antibody specific for TXNRD1. A loading control should also be blotted to ensure equal protein loading.

-

Quantify the band intensities for TXNRD1 at each temperature for both the ML162-treated and DMSO-treated samples.

-

Plot the percentage of soluble TXNRD1 relative to the unheated control against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the ML162-treated sample indicates target engagement.

This compound Pulldown Assay for Target Identification

The use of an alkyne-modified version of ML162 (this compound) in combination with click chemistry is a powerful tool for identifying the covalent targets of the compound within the cellular proteome.[9][10]

Materials:

-

This compound

-

Cell line of interest

-

Lysis buffer

-

Biotin-azide

-

Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate, or a pre-made click chemistry reaction mix)

-

Streptavidin-coated magnetic beads

-

Buffers for washing the beads

-

Elution buffer

-

Equipment for Western blotting or mass spectrometry

Procedure:

-

Treat cells with this compound or a vehicle control for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

To the cell lysate, add biotin-azide, the copper(I) catalyst, and any necessary ligands or additives for the click reaction.

-

Incubate the reaction mixture to allow for the cycloaddition reaction between the alkyne on this compound and the azide on biotin.

-

Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated protein-ML162-yne adducts.

-

Wash the beads several times with appropriate buffers to remove non-specifically bound proteins.

-

Elute the captured proteins from the beads using an elution buffer (e.g., by boiling in SDS-PAGE sample buffer for Western blot analysis, or using a more gentle elution for mass spectrometry).

-

Analyze the eluted proteins by Western blotting with an antibody against TXNRD1 to confirm it as a target, or by mass spectrometry for unbiased, proteome-wide target identification.

Visualizing the Molecular Interactions and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.

Caption: Redefined mechanism of ML162 action.

Caption: Experimental workflow for CETSA.

Caption: Downstream signaling of ML162-induced ferroptosis.

Downstream Consequences of TXNRD1 Inhibition by ML162

The inhibition of TXNRD1 by ML162 sets off a cascade of events that culminates in ferroptotic cell death.[4][7] TXNRD1 is a central enzyme in the thioredoxin system, responsible for reducing oxidized thioredoxin (Trx) using NADPH as a reducing equivalent. Reduced Trx, in turn, is a potent antioxidant and a key regulator of various cellular processes.

The key downstream consequences of TXNRD1 inhibition include:

-

Disruption of the Thioredoxin System: Inhibition of TXNRD1 leads to an accumulation of oxidized Trx, crippling the cell's ability to reduce peroxiredoxins and other antioxidant enzymes. This severely diminishes the cell's capacity to handle oxidative stress.

-

Redox Imbalance: The impairment of the thioredoxin system leads to a significant shift in the cellular redox state towards a more oxidizing environment.

-

Lipid Peroxidation: The increased oxidative stress and the inability to detoxify reactive oxygen species lead to the peroxidation of polyunsaturated fatty acids in cellular membranes, a hallmark of ferroptosis.

-

Induction of Ferroptosis: The overwhelming lipid peroxidation results in damage to the cell membrane, leading to the iron-dependent, regulated cell death known as ferroptosis. It is important to note that while the cell death phenotype induced by ML162 is characteristic of ferroptosis (e.g., preventable by iron chelators and lipid-soluble antioxidants like ferrostatin-1), the initiating trigger is distinct from that of canonical GPX4 inhibitors.

Conclusion and Future Directions

The reclassification of ML162 as a potent TXNRD1 inhibitor has profound implications for the study of ferroptosis and the development of novel anticancer therapies. This technical guide provides a comprehensive overview of the current understanding of ML162's interaction with selenoproteins, with a strong emphasis on TXNRD1. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers working with this compound.

Future research should focus on several key areas:

-

Elucidating the precise molecular interactions between ML162 and the active site of TXNRD1.

-

Investigating the full spectrum of downstream signaling events following TXNRD1 inhibition by ML162.

-

Exploring the therapeutic potential of targeting TXNRD1 with ML162 or its derivatives in various cancer types, particularly those resistant to conventional therapies.

-

Developing more selective and potent TXNRD1 inhibitors based on the chemical scaffold of ML162.

By leveraging the detailed technical information presented in this guide, the scientific community can continue to unravel the complexities of ferroptosis and harness the therapeutic potential of compounds like ML162 for the treatment of human diseases.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

Foundational Research on ML162: A Re-evaluation of its Role as a Ferroptosis Inducer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: ML162 has been widely recognized as a potent inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. Historically, ML162 was classified as a direct covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid hydroperoxides. However, recent foundational research has prompted a significant re-evaluation of its mechanism of action. Compelling evidence now indicates that ML162 does not directly inhibit GPX4 but instead primarily targets Thioredoxin Reductase 1 (TXNRD1), another critical enzyme in cellular redox control.[1] This guide provides a comprehensive technical overview of the foundational research on ML162, focusing on its revised mechanism of action, quantitative data supporting its activity, detailed experimental protocols for its characterization, and the relevant signaling pathways.

Quantitative Data: ML162 Inhibitory Activity and Target Engagement

The following tables summarize the key quantitative findings regarding the interaction of ML162 with its putative targets, GPX4 and TXNRD1.

Table 1: In Vitro Enzyme Inhibition

| Compound | Target | IC50 (µM) | Notes | Reference |

| ML162 | GPX4 | >100 | No significant inhibition observed. | [2][3] |

| ML162 | TXNRD1 | 19.5 | Direct inhibition of enzymatic activity. | [4] |

Table 2: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

| Compound (100 µM) | Target | Cell Line | Melting Temperature (Tm) of DMSO Control (°C) | Melting Temperature (Tm) with Compound (°C) | ΔTm (°C) | Conclusion | Reference |

| ML162 | GPX4 | A549 | 51.7 | 51.7 | 0.0 | No stabilization (no binding) | [2][5] |

| ML162 | TXNRD1 | A549 | 71.3 | 73.6 | +2.3 | Stabilization (binding) | [2][5] |

Signaling Pathways and Mechanism of Action

The updated understanding of ML162's mechanism of action shifts the focus from the glutathione pathway to the thioredoxin system. Both pathways are crucial for maintaining redox homeostasis and preventing ferroptosis.

GPX4-Mediated Ferroptosis Regulation: GPX4 is a central regulator of ferroptosis. It utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), thereby preventing the iron-dependent propagation of lipid peroxidation that characterizes ferroptosis.[6] Inhibition of this pathway leads to the accumulation of lipid ROS and subsequent cell death.

Caption: The GPX4 pathway detoxifies lipid hydroperoxides to prevent ferroptosis.

ML162-Mediated TXNRD1 Inhibition and Ferroptosis Induction: ML162 acts as an inhibitor of TXNRD1.[2] TXNRD1 is a key enzyme in the thioredoxin system, which reduces thioredoxin (Trx-(SH)2). Reduced thioredoxin, in turn, reduces various downstream targets, contributing to antioxidant defense.[7][8] By inhibiting TXNRD1, ML162 disrupts this antioxidant system, leading to an increase in overall oxidative stress, which can overwhelm the GPX4 pathway and sensitize cells to ferroptosis.

Caption: ML162 inhibits TXNRD1, leading to increased oxidative stress and ferroptosis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ML162's activity.

3.1 TXNRD1 and GPX4 Enzymatic Activity Assay

This assay measures the ability of ML162 to inhibit the enzymatic activity of purified recombinant TXNRD1 and GPX4. The activity is monitored by the consumption of NADPH, measured as a decrease in absorbance at 340 nm.

-

Materials:

-

Purified recombinant human TXNRD1 and GPX4.[5]

-

Assay Buffer (e.g., 50 mM Tris-HCl, 2 mM EDTA, 150 mM NaCl, pH 7.5).[5]

-

Glutathione (GSH), Glutathione Reductase (GR), NADPH.

-

Substrate: For GPX4, phosphatidylcholine hydroperoxide (PCOOH); for TXNRD1, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

-

ML162 and DMSO (vehicle control).

-

96-well UV-transparent plate.

-

Spectrophotometer plate reader.

-

-

Protocol:

-

Prepare a reaction mixture in the assay buffer containing GR, GSH, and NADPH.[5]

-

Add the purified enzyme (TXNRD1 or GPX4) to the wells of the 96-well plate.

-

Add varying concentrations of ML162 (or DMSO control) to the wells and incubate for 30 minutes at room temperature to allow for binding.[5]

-

Initiate the reaction by adding the respective substrate (PCOOH for GPX4, DTNB for TXNRD1).

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADPH consumption, which is proportional to the enzyme activity.

-

Plot the enzyme activity against the concentration of ML162 to determine the IC50 value.

-

Caption: Workflow for the in vitro enzymatic activity assay.

3.2 Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of ML162 to its target protein in a cellular context based on ligand-induced thermal stabilization.[9][10]

-

Materials:

-

A549 cells (or other relevant cell line).

-

ML162 and DMSO.

-

Phosphate-buffered saline (PBS).

-

Lysis buffer with protease inhibitors.

-

PCR tubes and a thermal cycler.

-

Equipment for Western blotting (SDS-PAGE gels, transfer system, antibodies against GPX4 and TXNRD1).

-

-

Protocol:

-

Treat cultured A549 cells with a high concentration of ML162 (e.g., 100 µM) or DMSO for a specified time.[5]

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes to a range of different temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[10]

-

Lyse the cells by freeze-thawing.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[10]

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble GPX4 and TXNRD1 in the supernatant by Western blotting.

-

Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the curve for the ML162-treated sample indicates target stabilization.

-

3.3 Lipid Peroxidation Assay (C11-BODIPY 581/591)

This assay quantifies the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, in cells treated with ML162.[11][12][13] The C11-BODIPY 581/591 probe shifts its fluorescence emission from red to green upon oxidation.

-

Materials:

-

Cell line of interest.

-

ML162, DMSO, and a positive control (e.g., RSL3).

-

Ferrostatin-1 (ferroptosis inhibitor).

-

C11-BODIPY 581/591 dye.

-

Flow cytometer or fluorescence microscope.

-

-

Protocol:

-

Seed cells in a suitable plate format.

-

Treat cells with ML162, a vehicle control, and a co-treatment group with ML162 and Ferrostatin-1 for the desired time.

-

During the last 30-60 minutes of treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.[14]

-

Wash the cells twice with PBS.

-

For Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer, detecting both green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) fluorescence.

-

For Microscopy: Image the cells using appropriate filter sets for the reduced (red) and oxidized (green) forms of the probe.

-

The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation. An increase in this ratio in ML162-treated cells, which is rescued by Ferrostatin-1, confirms the induction of ferroptotic lipid peroxidation.

-

Conclusion

The foundational research on ML162 has led to a paradigm shift in our understanding of its mechanism of action. Originally considered a specific GPX4 inhibitor, recent studies have convincingly demonstrated that ML162's primary target is TXNRD1.[2][3] This revised understanding is critical for the accurate interpretation of past studies and for guiding future research into ferroptosis and the development of targeted cancer therapies. The experimental protocols and data presented in this guide provide a framework for the continued investigation of ML162 and other compounds that modulate cellular redox homeostasis to induce ferroptosis. For professionals in drug development, this case highlights the importance of rigorous target validation and the continuous re-evaluation of a compound's mechanism of action as new technologies and insights emerge.

References

- 1. esmed.org [esmed.org]

- 2. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TXNRD1: A Key Regulator Involved in the Ferroptosis of CML Cells Induced by Cysteine Depletion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Emerging significance and therapeutic targets of ferroptosis: a potential avenue for human kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]

- 12. abpbio.com [abpbio.com]

- 13. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Cellular Targets of ML162-yne

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive exploration of the cellular targets of ML162, a potent inducer of ferroptosis, with a focus on its alkyne-derivatized probe, ML162-yne. It details the evolution of scientific understanding, from the initial identification of Glutathione Peroxidase 4 (GPX4) as the primary target to more recent, compelling evidence identifying Thioredoxin Reductase 1 (TXNRD1) as a direct molecular target. This document summarizes key quantitative data, provides detailed experimental protocols for target validation, and visualizes the complex biological pathways and experimental workflows involved.

Introduction: The Evolving Target Landscape of ML162

ML162 is a small molecule identified as a potent inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1][2] To identify its direct cellular binding partners, an alkyne-bearing chemical probe, this compound, was developed.[3] This probe allows for the covalent labeling and subsequent identification of targets through affinity-based chemoproteomic techniques.[3][4]

Target Identification and Selectivity

The primary challenge with ML162 is its electrophile, a chloroacetamide group, which is known to be highly reactive.[3] This inherent reactivity leads to low proteome-wide selectivity, resulting in covalent interactions with a large number of cellular proteins.[3][4] Proteome reactivity profiling experiments using this compound confirmed that it engages in numerous covalent interactions across the proteome, complicating the identification of the specific target responsible for inducing ferroptosis.[3][4]

Initial Hypothesis: GPX4 as the Primary Target

The initial hypothesis centered on GPX4 due to several key observations:

-

Treatment of cells with ML162 leads to the accumulation of lipid peroxides.[3][4]

-

The cell-killing effects of ML162 can be rescued by the lipophilic antioxidant ferrostatin-1, a hallmark of ferroptosis.[3][4]

-

Affinity pull-down experiments using this compound successfully enriched GPX4 from cell lysates.[3][4]

These findings strongly suggested that ML162 directly inhibits GPX4, leading to a buildup of toxic lipid peroxides and subsequent ferroptotic cell death.

Current Understanding: TXNRD1 as the Direct Target

Despite the initial evidence, subsequent studies using recombinant proteins and orthogonal biochemical assays found that ML162 does not directly inhibit the enzymatic activity of purified GPX4.[1][7] This pivotal finding prompted a re-evaluation of its true cellular target. The key evidence supporting TXNRD1 as the direct target includes:

-

Direct Inhibition: ML162 efficiently inhibits the activity of purified TXNRD1.[1][7]

-

Thermal Stabilization: Using nano differential scanning fluorimetry (nanoDSF), ML162 was shown to cause a dose-dependent thermal stabilization of TXNRD1, indicating direct binding. In contrast, no such stabilization was observed for GPX4.[2][7]

-

Cellular Target Engagement: ML162 treatment leads to a rapid and potent suppression of TXNRD1 activity within cells, as measured by specific activity probes like RX1.[2]

TXNRD1 is a central enzyme in the thioredoxin system, which, in parallel with the glutathione system, defends against oxidative stress. Its inhibition disrupts cellular redox balance, which can lead to a form of cell death that shares features with ferroptosis.[6][7]

Quantitative Data Presentation

The following tables summarize the available quantitative data regarding the interaction of ML162 and related compounds with their cellular targets.

Table 1: Thermal Stabilization of TXNRD1 by ML162 Data from nano differential scanning fluorimetry (nanoDSF) experiments.[2][7]

| Compound | Concentration (µM) | Target Protein | Midpoint of Melting (Tm) in °C | Thermal Shift (ΔTm) in °C |

| DMSO (Control) | - | TXNRD1 | 71.3 | - |

| ML162 | 100 | TXNRD1 | 73.6 | +2.3 |

| RSL3 | 31.25 | TXNRD1 | 71.8 | +0.5 |

| RSL3 | 62.5 | TXNRD1 | 74.2 | +2.9 |

| RSL3 | 125 | TXNRD1 | 75.9 | +4.6 |

| RSL3 | 100 | GPX4 | 51.7 | No Shift |

Table 2: Cellular Activity of Ferroptosis Inducers Note: Specific IC50 values for ML162 are not detailed in the provided sources, but data for the mechanistically similar compound RSL3 is included for context.[2]

| Compound | Cell Line | Assay | IC50 | Citation |

| RSL3 | H1975 (Lung Cancer) | Cell Viability | ~150 nM | [2] |

| TRi-1 | A549 (Lung Cancer) | Cell Viability | ~20 µM | [7] |

| TRi-2 | A549 (Lung Cancer) | Cell Viability | ~5 µM | [7] |

Experimental Protocols

Detailed methodologies are crucial for the study of covalent inhibitors and their targets. Below are protocols for key experiments used in the investigation of this compound.

Protocol: Affinity Pull-Down Assay with this compound

This method is used to enrich and identify the covalent binding partners of ML162.

Workflow Diagram

Methodology

-

Cell Treatment: Culture cells (e.g., LOX-IMVI melanoma cells) to ~80% confluency. Treat cells with 10 µM this compound for 1-4 hours under standard culture conditions.[3][4]

-

Cell Lysis: Wash cells with cold PBS, then lyse in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Scrape cells, collect lysate, and clarify by centrifugation.

-

Click Chemistry Reaction: To the clarified proteome, add the following click chemistry reagents: TBTA ligand, copper (II) sulfate (CuSO₄), a reducing agent (e.g., TCEP), and an azide-biotin tag. Incubate for 1 hour at room temperature to covalently link biotin to the alkyne-tagged proteins.

-

Affinity Enrichment: Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture biotin-tagged proteins.

-

Washing: Pellet the beads using a magnetic stand and wash extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer. Analyze the eluate by Western blot for specific candidate proteins (e.g., GPX4, TXNRD1) or by mass spectrometry for unbiased, proteome-wide target identification.[3]

Protocol: Lipid Peroxidation Assay (C11-BODIPY 581/591)

This assay measures the accumulation of lipid peroxides, a key indicator of ferroptosis.[6]

Methodology

-

Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate or glass-bottom dish) and allow them to adhere overnight.

-

Compound Treatment: Treat cells with ML162 at the desired concentration and for the desired time (e.g., 10 µM for 90 minutes).[4] Include a positive control (e.g., RSL3), a negative control (DMSO), and a rescue condition (co-treatment with ferrostatin-1).[3]

-

Probe Loading: Remove the treatment media and incubate cells with media containing the C11-BODIPY 581/591 probe (typically 1-2 µM) for 30 minutes at 37°C.

-

Imaging/Flow Cytometry: Wash the cells with PBS. Image immediately using a fluorescence microscope or analyze by flow cytometry. The probe's fluorescence shifts from red (~590 nm) to green (~510 nm) upon oxidation by lipid peroxides.

-

Quantification: Quantify the level of lipid peroxidation by measuring the ratio of green to red fluorescence intensity. An increase in this ratio indicates elevated lipid peroxidation.

Protocol: Cellular TXNRD1 Activity Assay (RX1 Probe)

This assay uses a specific fluorescent probe to measure TXNRD1 activity directly in living cells.[2]

Methodology

-

Cell Treatment: Seed and culture cells as described above. Treat with ML162, a positive control inhibitor (e.g., TRi-1), and a vehicle control (DMSO) for the desired time (e.g., 4, 12, or 24 hours).[7]

-

Probe Incubation: Wash the cells and incubate with the RX1 activity probe according to the manufacturer's specifications.

-

Fluorescence Measurement: After incubation, wash the cells to remove excess probe. Measure the fluorescence signal using a plate reader or flow cytometer at the appropriate excitation/emission wavelengths.

-

Data Analysis: A decrease in the fluorescence signal from the RX1 probe corresponds to a reduction in cellular TXNRD1 enzymatic activity. Normalize the signal to cell viability to control for cytotoxicity.[7]

Conclusion and Future Directions

The investigation into the cellular targets of this compound provides a compelling case study in the complexities of covalent drug discovery and target validation. While initially hailed as a specific GPX4 inhibitor, the scientific consensus has shifted based on rigorous biochemical evidence, now identifying TXNRD1 as a direct and potent target.[1][2][7] This re-evaluation has profound implications, suggesting that prior studies using ML162 as a tool to investigate GPX4-mediated ferroptosis may need to be reinterpreted.[1][7]

The low proteome-wide selectivity of ML162, conferred by its reactive chloroacetamide warhead, remains a significant characteristic.[3] Future research should focus on comparing the full downstream proteomic and transcriptomic effects of ML162 with more specific TXNRD1 inhibitors to delineate the precise molecular events that lead to its unique ferroptosis-like cell death phenotype.[2] Furthermore, the development of more selective inhibitors based on the ML162 scaffold could yield valuable tools for dissecting the distinct roles of the glutathione and thioredoxin systems in regulating cellular redox state and cell death.

References

- 1. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

ML162-yne's Effect on Cellular Redox Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML162-yne is a potent inducer of ferroptosis, a form of iron-dependent regulated cell death characterized by the overwhelming accumulation of lipid-based reactive oxygen species (ROS). Initially characterized as a direct covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme in the detoxification of lipid hydroperoxides, recent evidence has brought this primary mechanism into question. This technical guide provides an in-depth analysis of this compound's impact on cellular redox homeostasis, presenting the prevailing and more recent, nuanced understanding of its mechanism of action. We will explore the downstream consequences of its activity, including the induction of lipid peroxidation and the disruption of cellular antioxidant systems. This document will also furnish detailed experimental protocols for assessing the effects of this compound and present quantitative data in a structured format to aid in comparative analysis.

Introduction: The Role of this compound in Modulating Cellular Redox Balance

Cellular redox homeostasis is a tightly regulated process that balances the production of reactive oxygen species (ROS) with their removal by antioxidant systems. Disruption of this balance leads to oxidative stress, a condition implicated in numerous pathologies, including cancer and neurodegenerative diseases. Ferroptosis is a distinct form of regulated cell death driven by iron-dependent lipid peroxidation.[1]

ML162 is a small molecule that has been instrumental in the study of ferroptosis.[2] The addition of a terminal alkyne group to create this compound provides a chemical handle for techniques such as click chemistry, enabling the identification of its binding partners within the cell.[3] While initially believed to directly and covalently inhibit GPX4, a crucial enzyme that reduces lipid hydroperoxides, thereby preventing ferroptosis, a growing body of evidence suggests a more complex mechanism of action.[4] Some studies now indicate that ML162 and the related compound RSL3 may not directly inhibit GPX4 but instead target another key selenoprotein, Thioredoxin Reductase 1 (TXNRD1).[4][5][6] TXNRD1 is a central component of the thioredoxin system, which runs parallel to the glutathione system in maintaining cellular redox control.[6]

Regardless of its precise initial binding partner, the downstream effects of this compound converge on the catastrophic accumulation of lipid ROS, leading to ferroptotic cell death. This guide will delve into both the canonical and the revised models of this compound's function.

Mechanism of Action: A Tale of Two Targets

The mode of action of this compound is a subject of ongoing investigation, with two primary hypotheses currently under consideration.

The Canonical Model: Direct GPX4 Inhibition

The prevailing and more established model posits that this compound acts as a covalent inhibitor of GPX4. GPX4 is a unique peroxidase that can directly reduce lipid hydroperoxides within biological membranes, using glutathione (GSH) as a cofactor.[7] The inhibition of GPX4 by this compound is thought to occur through the covalent modification of the catalytic selenocysteine residue in the active site of GPX4.[8] This inactivation of GPX4 leads to an unchecked accumulation of lipid hydroperoxides, which, in the presence of labile iron, can be converted into highly reactive lipid radicals, propagating a chain reaction of lipid peroxidation that ultimately compromises membrane integrity and leads to cell death.[9][10]

Caption: Canonical pathway of this compound inducing ferroptosis via GPX4 inhibition.

The Alternative Model: TXNRD1 Inhibition